molecular formula C19H37IO2 B15220320 Methyl 18-iodooctadecanoate

Methyl 18-iodooctadecanoate

Katalognummer: B15220320
Molekulargewicht: 424.4 g/mol
InChI-Schlüssel: LWYDCLXTPYNVFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 18-iodooctadecanoate is an organic compound that belongs to the class of iodinated fatty acid esters It is a derivative of octadecanoic acid (stearic acid) where an iodine atom is attached to the 18th carbon, and the carboxylic acid group is esterified with methanol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 18-iodooctadecanoate can be synthesized through the iodination of methyl stearate. The typical synthetic route involves the following steps:

    Iodination: Methyl stearate is reacted with iodine in the presence of a suitable oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is typically carried out in an organic solvent like chloroform or dichloromethane at room temperature.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Iodination: Large quantities of methyl stearate are iodinated using industrial reactors.

    Continuous Purification: The product is continuously purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 18-iodooctadecanoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.

    Reduction: Reducing agents (e.g., lithium aluminum hydride) in anhydrous solvents (e.g., ether) under reflux conditions.

    Oxidation: Oxidizing agents (e.g., potassium permanganate) in aqueous or organic solvents at elevated temperatures.

Major Products Formed

    Substitution: Corresponding substituted derivatives (e.g., methyl 18-aminooctadecanoate).

    Reduction: Methyl stearate.

    Oxidation: Methyl 18-oxooctadecanoate.

Wissenschaftliche Forschungsanwendungen

Methyl 18-iodooctadecanoate has several scientific research applications:

    Organic Synthesis: Used as a precursor for the synthesis of various iodinated compounds and as a reagent in organic transformations.

    Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.

    Material Science: Utilized in the preparation of functionalized materials and surface modifications.

    Biological Studies: Studied for its interactions with biological molecules and potential use in biochemical assays.

Wirkmechanismus

The mechanism of action of methyl 18-iodooctadecanoate depends on its chemical reactivity and interactions with other molecules. The iodine atom can participate in electrophilic substitution reactions, making the compound a useful intermediate in organic synthesis. In biological systems, the ester group can be hydrolyzed to release the corresponding fatty acid, which can then interact with cellular components and pathways.

Vergleich Mit ähnlichen Verbindungen

Methyl 18-iodooctadecanoate can be compared with other iodinated fatty acid esters such as:

    Methyl 16-iodohexadecanoate: Similar structure but with iodine at the 16th carbon.

    Methyl 12-iodododecanoate: Iodine at the 12th carbon, shorter carbon chain.

    Methyl 10-iododecanoate: Iodine at the 10th carbon, even shorter carbon chain.

Uniqueness

This compound is unique due to the position of the iodine atom at the 18th carbon, which can influence its reactivity and interactions compared to other iodinated fatty acid esters. This positional difference can affect the compound’s physical properties, such as melting point and solubility, as well as its chemical behavior in various reactions.

Eigenschaften

Molekularformel

C19H37IO2

Molekulargewicht

424.4 g/mol

IUPAC-Name

methyl 18-iodooctadecanoate

InChI

InChI=1S/C19H37IO2/c1-22-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20/h2-18H2,1H3

InChI-Schlüssel

LWYDCLXTPYNVFE-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCCCCCCCCCCCCCCCCI

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.